molecular formula C17H21N3S B6460254 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2548996-28-5

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No. B6460254
CAS RN: 2548996-28-5
M. Wt: 299.4 g/mol
InChI Key: DXMQLULPGBHKIY-UHFFFAOYSA-N
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Description

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a heterocyclic compound with a fused five-membered ring system. It is an important chemical compound in the field of organic chemistry, and has been studied for its numerous applications in various fields. In

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme is crucial for the secretion of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound acts as a proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and transforms into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting its function . This inhibition prevents the exchange of hydrogen ions with potassium ions, thereby reducing gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is part of the larger biochemical pathway of digestion . The downstream effects include a decrease in gastric acidity, which can affect the activation of pepsinogen to pepsin (a crucial enzyme for protein digestion) and the absorption of certain nutrients that require an acidic environment.

Pharmacokinetics

Like other ppis, it is likely to be well-absorbed in the stomach and intestines, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary molecular effect of this compound is the irreversible inhibition of the H+/K±ATPase enzyme, leading to a reduction in gastric acid secretion . On a cellular level, this results in an increase in gastric pH, creating a less acidic environment in the stomach . Clinically, this can help alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Action Environment

Environmental factors such as pH, temperature, and the presence of food can influence the action, efficacy, and stability of this compound. For instance, PPIs are generally more stable and effective in an acidic environment, which is why they are often administered with a meal . .

Advantages and Limitations for Lab Experiments

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several advantages and limitations for lab experiments. The advantages include its availability, low cost, and ease of synthesis. The limitations include its low solubility in water, the need for specialized equipment, and the potential for environmental contamination.

Future Directions

The future directions for 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine include further research into its mechanism of action, its potential as a therapeutic agent, its use as a catalyst in organic synthesis, its applications in materials science, and its use as a starting material for the synthesis of novel small-molecule drugs. Additionally, further research into its potential toxicity, environmental impact, and biodegradation is also needed.

Synthesis Methods

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can be synthesized by a variety of methods, including the Ullmann reaction, the Stille reaction, the Suzuki reaction, and the Heck reaction. The Ullmann reaction involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst. The Stille reaction is a palladium-catalyzed coupling reaction between an organostannane and an aryl halide. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide. The Heck reaction is a palladium-catalyzed coupling reaction between an alkenyl halide and an aryl halide.

Scientific Research Applications

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has been studied for its numerous applications in various fields, such as drug discovery, materials science, and catalysis. In drug discovery, it has been used as a starting material for the synthesis of novel small-molecule drugs. In materials science, it has been used as a precursor for the synthesis of novel polymeric materials. In catalysis, it has been used as a catalyst for the synthesis of organic compounds.

properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-6-9-21-16(13)12-19-8-5-14-10-20(11-15(14)19)17-4-2-3-7-18-17/h2-4,6-7,9,14-15H,5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQLULPGBHKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3-Methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

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